cis-2-Butene-1,4-Diol
Overview
Description
Synthesis Analysis
Polycondensation of cis-2-butene-1,4-diol using specific catalysts generates poly(2-butenediol), presenting a method for the synthesis of unsaturated telechelic polyether diol with varying molecular weights. This synthesis process highlights the chemical stability of the unconjugated cis-double bond, even at high reaction temperatures, preventing isomerization or cross-linking side reactions (Kiesewetter, et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as cis-1,4-dichloro-2-butene, provides insights into the conformational composition essential for understanding cis-2-butene-1,4-diol. These molecules exhibit specific configurations where bonds align in distinct orientations, influencing their chemical behavior (Shen, 1984).
Chemical Reactions and Properties
The chemisorption of cis-2-butene-1,4-diol on Si(100) surfaces reveals significant insights into its chemical reactivity. The molecule forms a stable configuration through dissociated hydrogen, creating a bridged structure between surface silicon atoms. This process is vital for understanding its surface chemistry and potential applications in material science (Kim, 2012).
Physical Properties Analysis
The adsorption geometry of cis-2-butene-1,4-diol on silicon surfaces provides valuable information on its physical properties. Studies using scanning tunneling microscopy (STM) and X-ray photoemission spectroscopy (XPS) have shown two distinct adsorption geometries, which are critical for the molecule's interaction with surfaces and its subsequent reactivity (Bae, et al., 2010).
Scientific Research Applications
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Polymer Synthesis
- Summary of Application : cis-2-Butene-1,4-diol is used in the synthesis of polymers such as polyurethanes and polyesters .
- Methods of Application : As a diol compound, cis-2-Butene-1,4-diol can form hydrogen bonds with other molecules, which is integral to the synthesis process .
- Results or Outcomes : The result is the formation of polymers, which have a wide range of applications in various industries .
-
Isomerization Studies
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Synthesis of 2-Vinyl-2,3-Dihydrofurans
- Summary of Application : cis-2-Butene-1,4-diol is used in the synthesis of 2-vinyl-2,3-dihydrofurans .
- Methods of Application : The compound is used in cyclodehydration with active methylene compounds .
- Results or Outcomes : The result is the formation of 2-vinyl-2,3-dihydrofurans in good to high yields .
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Synthesis of Butadiene and Other Aliphatic C4/C5 Organic Molecules
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Cross-linking Agent
Safety And Hazards
Cis-2-Butene-1,4-Diol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
(Z)-but-2-ene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTVZLZNOYNASJ-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018106 | |
Record name | (2Z)-2-Butene-1,4-diol | |
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Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline] | |
Record name | 1,4-Dihydroxy-2-butene | |
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Boiling Point |
141-149 °C AT 20 MM HG | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
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Flash Point |
128 °C, 128 °C (263 °F) OC | |
Record name | 1,4-Dihydroxy-2-butene | |
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Record name | 1,4-DIHYDROXY-2-BUTENE | |
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Solubility |
VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.067-1.074 | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
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Vapor Density |
3.0 (AIR= 1) | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.04 [mmHg] | |
Record name | 1,4-Dihydroxy-2-butene | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
cis-2-Butene-1,4-Diol | |
Color/Form |
ALMOST COLORLESS LIQUID | |
CAS RN |
6117-80-2, 110-64-5 | |
Record name | cis-2-Butene-1,4-diol | |
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Record name | 2-Butene-1,4-diol, (2Z)- | |
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Record name | Butenediol | |
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Record name | 2-Butene-1,4-diol | |
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Record name | (2Z)-2-Butene-1,4-diol | |
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Record name | (Z)-2-butene-1,4-diol | |
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Record name | But-2-ene-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-BUTENE-1,4-DIOL, (2Z)- | |
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Record name | 1,4-DIHYDROXY-2-BUTENE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
7 °C (45 °F) | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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